

Toxicological comparison of Dimethyl cyclohexane-1,2-dicarboxylate and phthalate plasticizers

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Compound of Interest

Compound Name: *Dimethyl cyclohexane-1,2-dicarboxylate*

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A Toxicological Showdown: Dimethyl Cyclohexane-1,2-Dicarboxylate vs. Phthalate Plasticizers

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of polymer science and material safety, the choice of plasticizers is a critical decision with far-reaching implications for both product performance and biological compatibility. For decades, phthalate esters have been the industry standard, prized for their efficacy in rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable. However, mounting evidence of their potential endocrine-disrupting and reproductive toxicities has spurred a search for safer alternatives. Among the frontrunners is **Dimethyl cyclohexane-1,2-dicarboxylate** (DMCD), a non-phthalate plasticizer gaining traction for its favorable toxicological profile. This guide provides a comprehensive, data-driven comparison of the toxicological properties of DMCD and a range of commonly used phthalate plasticizers, tailored for researchers, scientists, and drug development professionals.

At a Glance: Comparative Toxicological Data

The following tables summarize key toxicological endpoints for **Dimethyl cyclohexane-1,2-dicarboxylate** (represented by its analogue Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate where direct data is limited) and several prominent phthalate plasticizers. This quantitative overview allows for a rapid assessment of their relative safety profiles.

Table 1: Acute Toxicity

Compound	Oral LD50 (rat, mg/kg)	Dermal Irritation (rabbit)	Eye Irritation (rabbit)
Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate	No data available	Non-irritant[1]	Minimally irritating[2]
Di(2-ethylhexyl) phthalate (DEHP)	30,000[3]	Mild irritant[3]	Slight or mild irritant[3]
Dibutyl phthalate (DBP)	8,000	Mild irritant	Mild irritant
Benzyl butyl phthalate (BBP)	2,330	Mild irritant	Mild irritant
Diisononyl phthalate (DINP)	>10,000	Minimal irritant	Minimal irritant
Diisodecyl phthalate (DIDP)	>10,000	Non-irritant	Non-irritant

Table 2: Genotoxicity

Compound	Ames Test (OECD 471)	In Vitro Chromosome Aberration (OECD 473)	In Vitro Mammalian Cell Gene Mutation (OECD 476)
Dimethyl cyclohexane-1,2-dicarboxylate	No data available	No data available	No data available
Di(2-ethylhexyl) phthalate (DEHP)	Negative[4]	Negative / Equivocal	Negative
Dibutyl phthalate (DBP)	Negative[4]	Positive	Negative
Benzyl butyl phthalate (BBP)	Negative[4]	Positive	Negative
Diisononyl phthalate (DINP)	Negative	Negative	Negative
Diisodecyl phthalate (DIDP)	Negative	Negative	Negative

Table 3: Reproductive and Developmental Toxicity

Compound	Reproductive Toxicity NOAEL (rat, mg/kg/day)	Developmental Toxicity NOAEL (rabbit, mg/kg/day)
Dimethyl cyclohexane-1,2-dicarboxylate	No data available	No data available
Di(2-ethylhexyl) phthalate (DEHP)	4.8 (testicular toxicity)	1000
Dibutyl phthalate (DBP)	50 (reduced fertility)	100
Benzyl butyl phthalate (BBP)	100 (male reproductive effects)	250
Diisononyl phthalate (DINP)	276 (testicular toxicity)[5]	1000[5]
Diisodecyl phthalate (DIDP)	1000	1000

Table 4: Endocrine Disruption Potential

Compound	Estrogen Receptor (ER) Activity	Androgen Receptor (AR) Activity
Dimethyl cyclohexane-1,2-dicarboxylate	No data available	No data available
Di(2-ethylhexyl) phthalate (DEHP)	No estrogenic activity in vitro[6][7]	Weak antagonist[8]
Dibutyl phthalate (DBP)	Weakly estrogenic in vitro[6][7]	Partial inhibitory effects[9]
Benzyl butyl phthalate (BBP)	Weakly estrogenic in vitro[6][7]	Antagonist[10]
Diisononyl phthalate (DINP)	Weakly estrogenic in vitro[6][7]	Antagonist[10]
Diisodecyl phthalate (DIDP)	No effect on ER binding[11]	No data available

Experimental Protocols: A Closer Look at the Methodology

The toxicological data presented above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methodologies is crucial for interpreting the data and designing future studies.

Acute Toxicity Testing

- Oral LD50 (OECD 401): This test determines the median lethal dose of a substance when administered orally to a group of animals, typically rats.[4][12][13][14][15] While this guideline has been deleted and replaced by alternative methods that use fewer animals, historical data is often cited.
- Dermal Irritation/Corrosion (OECD 404): This method assesses the potential of a substance to cause skin irritation or corrosion upon application to the skin of a rabbit.[16][17][18][19][20] The test involves observing for signs of erythema (redness) and edema (swelling) over a period of time.

- Eye Irritation/Corrosion (OECD 405): This guideline evaluates the potential of a substance to cause eye irritation or damage when applied to the eye of a rabbit.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#) Observations focus on scoring lesions of the cornea, iris, and conjunctiva.

Genotoxicity Assays

- Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations.[\[11\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#) A positive result indicates that the substance can cause point mutations in DNA.
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.[\[9\]](#)[\[26\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)
- In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This assay detects gene mutations in cultured mammalian cells, often at the HPRT or TK locus.[\[8\]](#)[\[16\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#)

Reproductive and Developmental Toxicity Studies

- Reproduction/Developmental Toxicity Screening Test (OECD 421): This study provides an initial assessment of a substance's potential effects on male and female reproductive performance, including fertility, gestation, and early postnatal development in rats.[\[1\]](#)[\[6\]](#)[\[12\]](#)[\[24\]](#)[\[36\]](#)[\[37\]](#)[\[40\]](#)[\[41\]](#)
- Prenatal Developmental Toxicity Study (OECD 414): This guideline is designed to detect adverse effects on the developing fetus when a substance is administered to pregnant animals, typically rats or rabbits.[\[28\]](#)[\[30\]](#)[\[35\]](#)[\[38\]](#)[\[42\]](#)[\[43\]](#)[\[44\]](#)

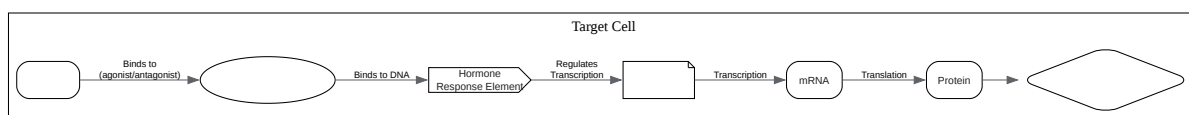
Endocrine Disruption Assays

- Estrogen Receptor Transactivation Assay (OECD 455): This in vitro assay determines if a chemical can bind to and activate the estrogen receptor, mimicking the effects of estrogen.[\[2\]](#)[\[5\]](#)[\[33\]](#)[\[42\]](#)
- Androgen Receptor Transactivation Assay (OECD 458): This in vitro test assesses a chemical's ability to bind to and either activate (agonist) or block (antagonist) the androgen

receptor.[19][39][41]

Visualizing the Mechanisms and Workflows

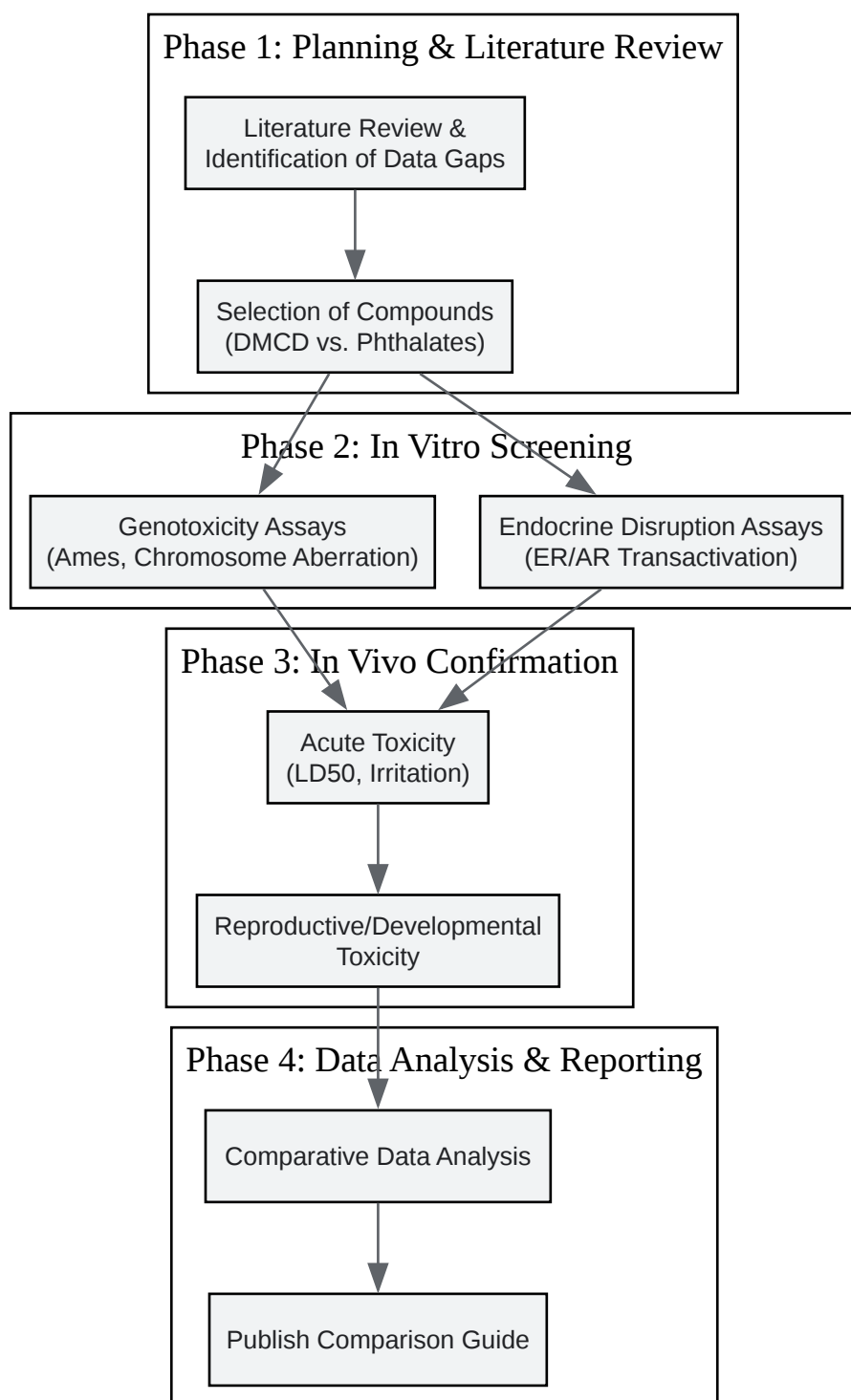
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in endocrine disruption and a typical workflow for comparative toxicological assessment.



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Endocrine disruption signaling pathway.

This diagram illustrates how a phthalate metabolite can interfere with normal hormone signaling by binding to a nuclear receptor, leading to altered gene expression and cellular response.



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Experimental workflow for toxicological comparison.

This diagram outlines a typical phased approach to comparing the toxicology of two substances, starting from planning and in vitro screening to in vivo confirmation and final data analysis.

Conclusion

The available toxicological data suggests that **Dimethyl cyclohexane-1,2-dicarboxylate** and its analogues present a more favorable safety profile compared to many commonly used phthalate plasticizers, particularly concerning reproductive and endocrine-disrupting effects. While data on DMCD itself is still emerging, the information on its analogues is promising. Phthalates, especially those with lower molecular weights, have been consistently linked to adverse health outcomes in numerous studies.

For researchers and professionals in drug development, where the biocompatibility of materials is paramount, the choice of plasticizer warrants careful consideration. While phthalates have a long history of use, the potential for leachable endocrine-disrupting compounds is a significant concern. DMCD and other non-phthalate alternatives represent a step towards safer and more biocompatible materials. However, it is crucial to continue rigorous toxicological assessment of these newer compounds to ensure their long-term safety and to fill the existing data gaps. This guide serves as a starting point for an evidence-based approach to selecting plasticizers in sensitive applications.

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